2,3-Difluorophenylacetic acid

Catalog No.
S708297
CAS No.
145689-41-4
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorophenylacetic acid

CAS Number

145689-41-4

Product Name

2,3-Difluorophenylacetic acid

IUPAC Name

2-(2,3-difluorophenyl)acetic acid

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)

InChI Key

UXSQXUSJGPVOKT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)CC(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(=O)O

The exact mass of the compound 2,3-Difluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Difluorophenylacetic acid (CAS: 145689-41-4) is a highly specialized fluorinated aromatic building block characterized by a melting point of 116–119 °C and a predicted pKa of approximately 3.81 . In industrial and pharmaceutical procurement, this compound is highly valued for its unique 2,3-difluoro substitution pattern, which imparts distinct electronic properties, enhanced lipophilicity, and superior metabolic stability compared to unsubstituted analogs. It serves as a critical precursor in the multi-step synthesis of advanced active pharmaceutical ingredients (APIs), such as kinase inhibitors and anti-inflammatory agents, as well as in the production of high-performance difluoronaphthol liquid crystal materials .

Substituting 2,3-difluorophenylacetic acid with unsubstituted phenylacetic acid or mono-fluorinated analogs fundamentally compromises downstream performance, as these alternatives lack the specific steric and electronic profile required to block cytochrome P450-mediated metabolism and ensure precise target binding in kinase hinge regions [2]. Furthermore, attempting to synthesize the 2,3-difluoro moiety in-house from upstream precursors like 2,3-difluorobromobenzene via Grignard reagents introduces severe processability issues; the Grignard intermediates are notoriously unstable, leading to inconsistent impurity profiles, lower total recovery, and inflated synthetic costs [1]. Direct procurement of high-purity 2,3-difluorophenylacetic acid—typically manufactured via optimized industrial carbonylation or organolithium routes—eliminates these hazardous, low-yielding steps and ensures reproducible scale-up.

Grignard Route Instability vs. Direct Carbonylation Procurement

Synthesizing 2,3-difluorophenylacetic acid in-house from 2,3-difluorobromobenzene via Grignard reagents is highly unstable, leading to variable impurity profiles and lower total recovery. Industrial procurement of the acid, synthesized via optimized carbonylation of 2,3-difluorobenzyl chloride, provides high purity and avoids the unstable Grignard intermediate, significantly reducing overall synthetic costs and batch-to-batch variability [1].

Evidence DimensionSynthetic intermediate stability and process reliability
Target Compound Data>99% purity with stable industrial supply via carbonylation
Comparator Or Baseline2,3-difluorobromobenzene (Grignard precursor route)
Quantified DifferenceElimination of unstable Grignard intermediates and associated yield losses
ConditionsIndustrial scale-up and multi-step pharmaceutical synthesis

Procuring the high-purity acid directly eliminates a costly, hazardous, and low-yielding Grignard step, ensuring reproducible downstream scale-up.

Microsomal Stability Enhancement in Kinase Inhibitors

In the development of benzoxazepine-based mTOR inhibitors, incorporating the 2,3-difluorophenyl moiety significantly improved metabolic stability compared to unsubstituted or differently substituted analogs. Assays in mouse liver microsomes demonstrated that derivatives using the 2,3-difluorophenylacetic acid building block retained >90% of the parent compound after 30 minutes, whereas non-fluorinated analogs degraded more rapidly[1].

Evidence DimensionMouse liver microsome stability (percent remaining)
Target Compound Data>90% remaining after 30 min
Comparator Or BaselineUnsubstituted or mono-substituted phenyl analogs
Quantified DifferenceSignificant reduction in CYP-mediated oxidative degradation
ConditionsMouse liver microsome incubation for 30 minutes

The 2,3-difluoro substitution is essential for blocking metabolic liabilities in drug candidates, making this specific isomer critical for pharmacokinetic optimization.

Kinase Selectivity Profile (mTOR vs. PI3Kα)

The specific 2,3-difluoro substitution pattern modulates the electronic properties and steric fit within the kinase hinge region. In structure-activity relationship (SAR) studies of mTOR inhibitors, analogs derived from 2,3-difluorophenylacetic acid exhibited more than a 1000-fold selectivity for mTOR over PI3Kα, a critical differentiation not achieved by unsubstituted phenylacetic acid derivatives [1].

Evidence DimensionKinase selectivity fold-difference (mTOR vs. PI3Kα)
Target Compound Data>1000-fold selectivity for mTOR
Comparator Or BaselineUnsubstituted phenylacetic acid derivatives
Quantified Difference>1000-fold improvement in selectivity
ConditionsATP-competitive biochemical kinase assays

Procuring the exact 2,3-difluoro isomer is mandatory for achieving the precise conformational and electronic fit required for high kinase selectivity.

Physicochemical Modulation (pKa and Lipophilicity)

The presence of two electron-withdrawing fluorine atoms at the ortho and meta positions lowers the pKa of the carboxylic acid to approximately 3.81, compared to 4.31 for unsubstituted phenylacetic acid. This inductive effect alters the solubility and salt-formation behavior during downstream processing and increases the lipophilicity of the resulting amides or esters, directly impacting formulation compatibility and membrane permeability.

Evidence DimensionCarboxylic acid pKa
Target Compound Data~3.81 (predicted)
Comparator Or BaselinePhenylacetic acid (~4.31)
Quantified Difference~0.5 unit reduction in pKa
ConditionsStandard physicochemical property prediction/measurement

The lower pKa and altered lipophilicity dictate the choice of coupling reagents and purification strategies during active pharmaceutical ingredient (API) manufacturing.

Synthesis of Advanced Kinase Inhibitors

2,3-Difluorophenylacetic acid is procured as a critical building block for benzoxazepine-based mTOR inhibitors, where the 2,3-difluoro pattern ensures high target selectivity (>1000-fold over PI3Kα) and superior metabolic stability in liver microsomes [1].

Production of Liquid Crystal Materials

It serves as a key intermediate in the preparation of difluoronaphthol liquid crystal frameworks, where the specific fluorination pattern dictates the dielectric anisotropy and thermal stability of the display material[2].

Development of Apoptosis-Inducing Therapeutics

The compound is utilized in the synthesis of pyrrolidine-based Inhibitor of Apoptosis Protein (IAP) antagonists (Smac mimetics), leveraging its unique steric profile to lock the active conformation required for disrupting protein-protein interactions [3].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

145689-41-4

Wikipedia

2,3-Difluorophenylacetic acid

General Manufacturing Information

Benzeneacetic acid, 2,3-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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